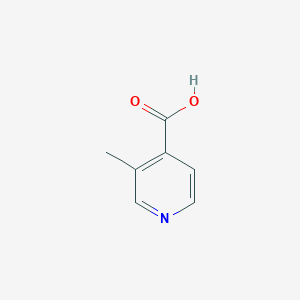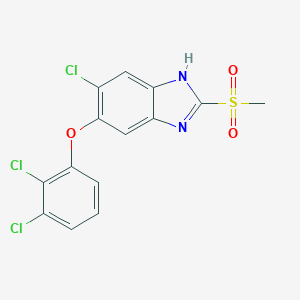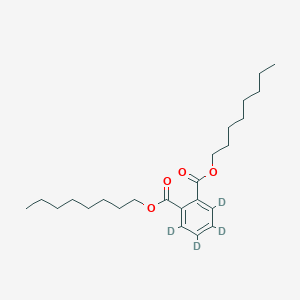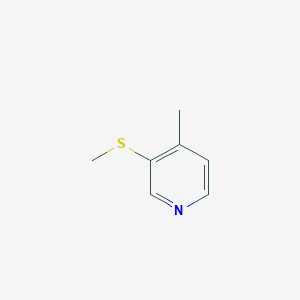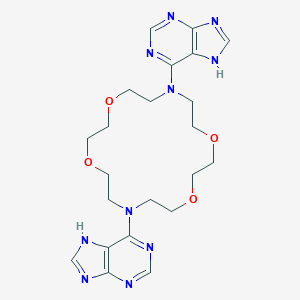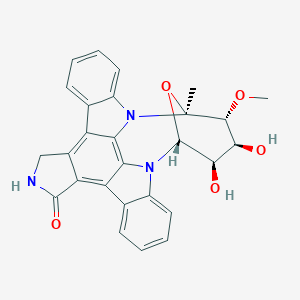
4'-Demethylamino-4',5'-dihydroxystaurosporine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Demethylamino-4',5'-dihydroxystaurosporine, also known as Gö6976, is a synthetic compound that belongs to the staurosporine family of alkaloids. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in cancer research. In
Mechanism Of Action
The mechanism of action of 4'-Demethylamino-4',5'-dihydroxystaurosporine involves the inhibition of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. Gö6976 binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways. This inhibition of PKC activity has been shown to induce apoptosis in cancer cells and to have other physiological effects.
Biochemical And Physiological Effects
In addition to its anti-cancer properties, 4'-Demethylamino-4',5'-dihydroxystaurosporine has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to have anti-inflammatory properties. It has also been shown to inhibit the expression of endothelial adhesion molecules, which play a key role in the development of atherosclerosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4'-Demethylamino-4',5'-dihydroxystaurosporine in lab experiments is its potency and selectivity for PKC. It has been shown to be a more potent inhibitor of PKC than other staurosporine analogs. However, one of the limitations of using Gö6976 is its potential for off-target effects. It has been shown to inhibit other kinases besides PKC, which could lead to unintended effects.
Future Directions
There are several future directions for the study of 4'-Demethylamino-4',5'-dihydroxystaurosporine. One area of research is the development of new staurosporine analogs with improved selectivity and potency for PKC. Another area of research is the identification of new downstream targets of PKC that could be exploited for therapeutic purposes. Finally, the potential applications of Gö6976 in other areas, such as cardiovascular disease and neurodegenerative diseases, warrant further investigation.
Conclusion:
In conclusion, 4'-Demethylamino-4',5'-dihydroxystaurosporine is a potent inhibitor of protein kinase C that has been extensively studied for its potential applications in cancer research. Its mechanism of action involves the inhibition of PKC, leading to the induction of apoptosis in cancer cells and other physiological effects. While there are advantages and limitations to its use in lab experiments, the potential applications of Gö6976 in other areas warrant further investigation.
Synthesis Methods
The synthesis of 4'-Demethylamino-4',5'-dihydroxystaurosporine involves several steps, including the protection of the hydroxyl groups, the formation of the lactam ring, and the deprotection of the hydroxyl groups. The most commonly used method for the synthesis of Gö6976 is the one-pot synthesis developed by Kiyota et al. (1993). This method involves the reaction of staurosporine with N-methylmorpholine-N-oxide (NMO) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methanol.
Scientific Research Applications
4'-Demethylamino-4',5'-dihydroxystaurosporine has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition to its anti-cancer properties, Gö6976 has been studied for its potential applications in other areas, such as cardiovascular disease, diabetes, and neurodegenerative diseases.
properties
CAS RN |
155416-34-5 |
|---|---|
Product Name |
4'-Demethylamino-4',5'-dihydroxystaurosporine |
Molecular Formula |
C27H23N3O5 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C27H23N3O5/c1-27-24(34-2)22(31)23(32)26(35-27)29-15-9-5-3-7-12(15)18-19-14(11-28-25(19)33)17-13-8-4-6-10-16(13)30(27)21(17)20(18)29/h3-10,22-24,26,31-32H,11H2,1-2H3,(H,28,33)/t22-,23+,24+,26+,27-/m0/s1 |
InChI Key |
CCOPBVQTBWBCIK-DYEJEPNJSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H]([C@H]([C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)O)OC |
SMILES |
CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)O)OC |
Canonical SMILES |
CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)O)OC |
synonyms |
4'-demethylamino-4',5'-dihydroxy-staurosporine 4'-demethylamino-4',5'-dihydroxystaurosporine MLR 52 MLR-52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

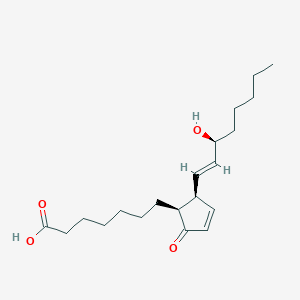
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
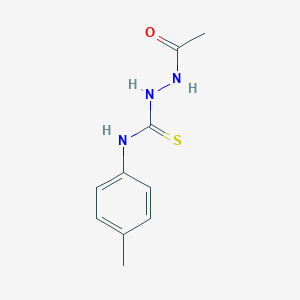
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
